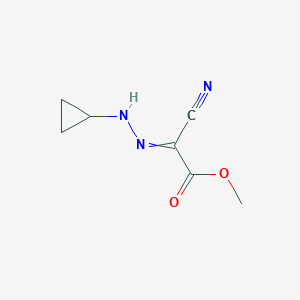![molecular formula C22H27FO B12578580 2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene CAS No. 581078-07-1](/img/structure/B12578580.png)
2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a propyl-substituted cyclohexyl group attached to the benzene ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene typically involves multiple steps, starting with the preparation of the intermediate compounds One common method involves the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ringThe final step involves the attachment of the propyl-substituted cyclohexyl group via a Friedel-Crafts alkylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The fluorine atom can be reduced to form a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of 2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzaldehyde.
Reduction: Formation of 2-Hydro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene.
Substitution: Formation of 2-Methoxy-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, while the methoxy group increases its lipophilicity. These properties enable the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Difluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene: Similar structure but with an additional fluorine atom.
1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: Contains an ethoxy group instead of a methoxy group.
2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene: Lacks the cyclohexyl group.
Uniqueness
2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
581078-07-1 |
|---|---|
Molekularformel |
C22H27FO |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
2-fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene |
InChI |
InChI=1S/C22H27FO/c1-3-4-16-5-7-17(8-6-16)18-9-11-19(12-10-18)20-13-14-22(24-2)21(23)15-20/h5-8,13-15,18-19H,3-4,9-12H2,1-2H3 |
InChI-Schlüssel |
ABHFOKOLUMOCDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C2CCC(CC2)C3=CC(=C(C=C3)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene](/img/structure/B12578509.png)
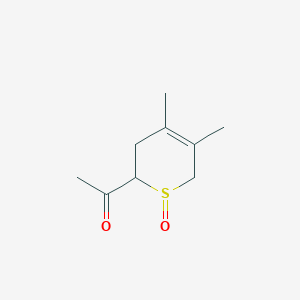
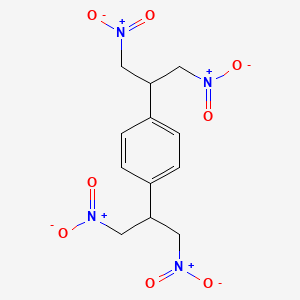
![Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl-](/img/structure/B12578526.png)
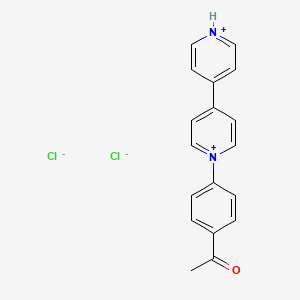
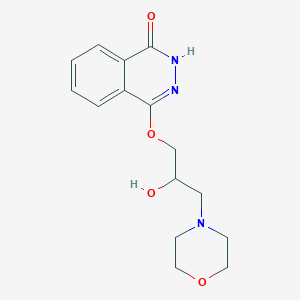
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentan](/img/structure/B12578548.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)-](/img/structure/B12578549.png)
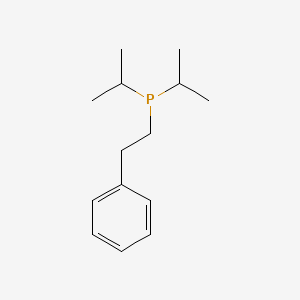
![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B12578558.png)
![Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B12578565.png)
![2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol](/img/structure/B12578568.png)
![N-[2-(4-Aminophenyl)ethyl]-2-phenoxyacetamide](/img/structure/B12578572.png)
